

Application Notes and Protocols for Eleclazine Hydrochloride in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eleclazine hydrochloride*

Cat. No.: *B8068773*

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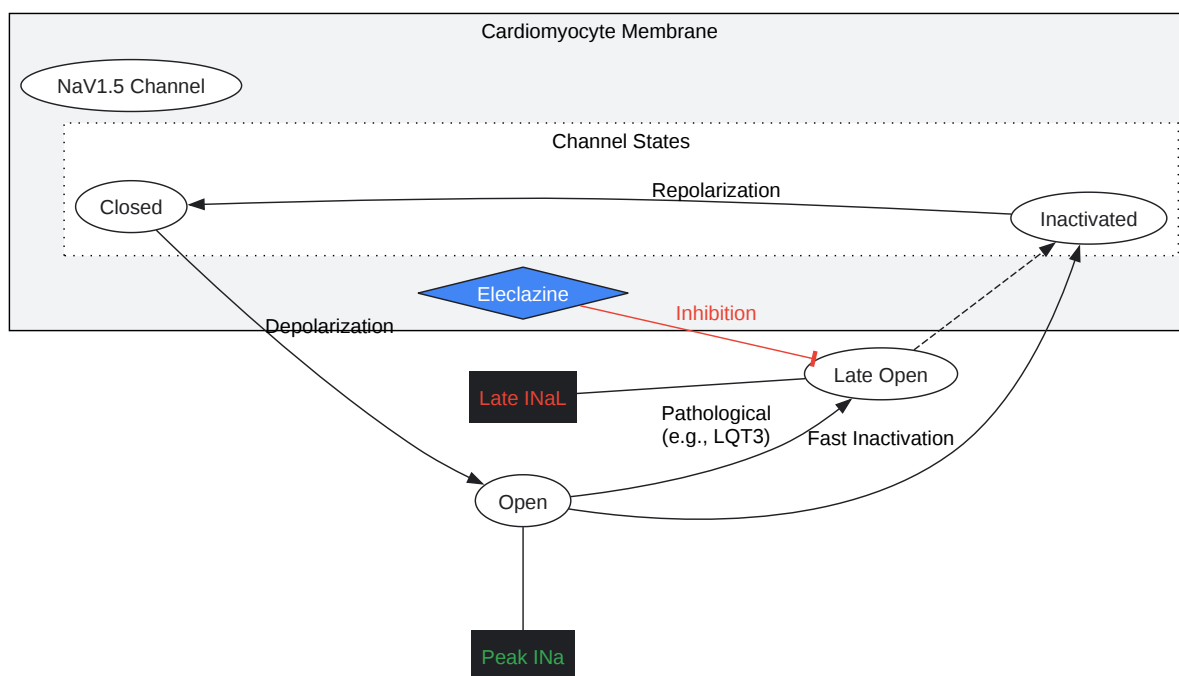
For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleclazine hydrochloride (formerly GS-6615) is a potent and selective inhibitor of the late cardiac sodium current (INaL).^{[1][2]} This current, which results from a sub-population of sodium channels that fail to inactivate or reopen during the action potential plateau, is augmented in pathological conditions such as Long QT Syndrome Type 3 (LQT3), heart failure, and myocardial ischemia.^{[1][2]} By selectively targeting INaL over the peak sodium current (INaP), Eleclazine offers a promising therapeutic strategy to mitigate arrhythmias with a reduced risk of proarrhythmic effects associated with non-selective sodium channel blockers.^{[1][3]} These application notes provide detailed protocols for the use of **Eleclazine hydrochloride** in patch clamp electrophysiology studies to characterize its effects on cardiac sodium channels.

Mechanism of Action

Eleclazine exhibits a high degree of selectivity for the late sodium current (INaL) over the peak sodium current (INaP).^[3] Its mechanism involves a voltage- and use-dependent block of the NaV1.5 channel, the primary cardiac sodium channel.^{[4][5]} The drug demonstrates preferential binding to the open and/or inactivated states of the channel, which are more prevalent during the prolonged depolarization of the cardiac action potential, thus effectively targeting the late component of the sodium current.^{[4][6]} This selective inhibition of INaL helps to shorten the action potential duration (APD) in pathological conditions where it is abnormally prolonged, thereby reducing the risk of arrhythmias.^[1]



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Eleclazine's inhibitory action on the late open state of the NaV1.5 channel.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of Eleclazine on sodium currents from various published studies.

Table 1: Inhibitory Potency (IC₅₀) of Eleclazine on Sodium Currents

Cell Type	Current	Condition	IC50 (μM)	Reference
Rat Atrial Myocytes	INaL	ATX-II (3 nM)	~0.2	[4][5]
Rat Ventricular Myocytes	INaL	ATX-II (3 nM)	~0.2	[4][5]
Rabbit Ventricular Myocytes	INaL	ATX-II	0.7	[1]
Human iPSC-derived Cardiomyocytes	INaP	Use-dependent (10 Hz)	0.6	[6][7]
Wild-type hNaV1.5	INaL	ATX-II	0.62 ± 0.12	[3]
LQT3 Mutant Channels	INaL	0.33 - 1.7	[3]	
Porcine Atrial Myocytes	INaL	0.736 ± 0.067	[8]	

ATX-II (Anemone Toxin II) is used to enhance the late sodium current.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Recording of Late Sodium Current (INaL) in Isolated Cardiomyocytes

This protocol is designed to measure the effect of Eleclazine on the late sodium current in isolated cardiac myocytes.

1. Cell Preparation:

- Isolate ventricular or atrial myocytes from the desired species (e.g., rat, rabbit) using standard enzymatic digestion protocols.[1]

- Store isolated myocytes in a holding solution at room temperature for use within 2-8 hours.

2. Solutions and Reagents:

- External Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
- **Eleclazine Hydrochloride** Stock Solution: Prepare a 10 mM stock solution in DMSO.^[1] Dilute to the final desired concentrations in the external solution on the day of the experiment.
- (Optional) Anemone Toxin II (ATX-II): To enhance INaL, add 3 nM ATX-II to the external solution.^{[1][4]}

3. Electrophysiological Recording:

- Use a patch clamp amplifier and data acquisition software (e.g., pCLAMP).^[1]
- Obtain whole-cell configuration with borosilicate glass pipettes (2-4 MΩ).
- Maintain cells at room temperature (~22°C) or physiological temperature (35-37°C).^[5]
- Perfuse the cell with the external solution.

4. Voltage Clamp Protocol:

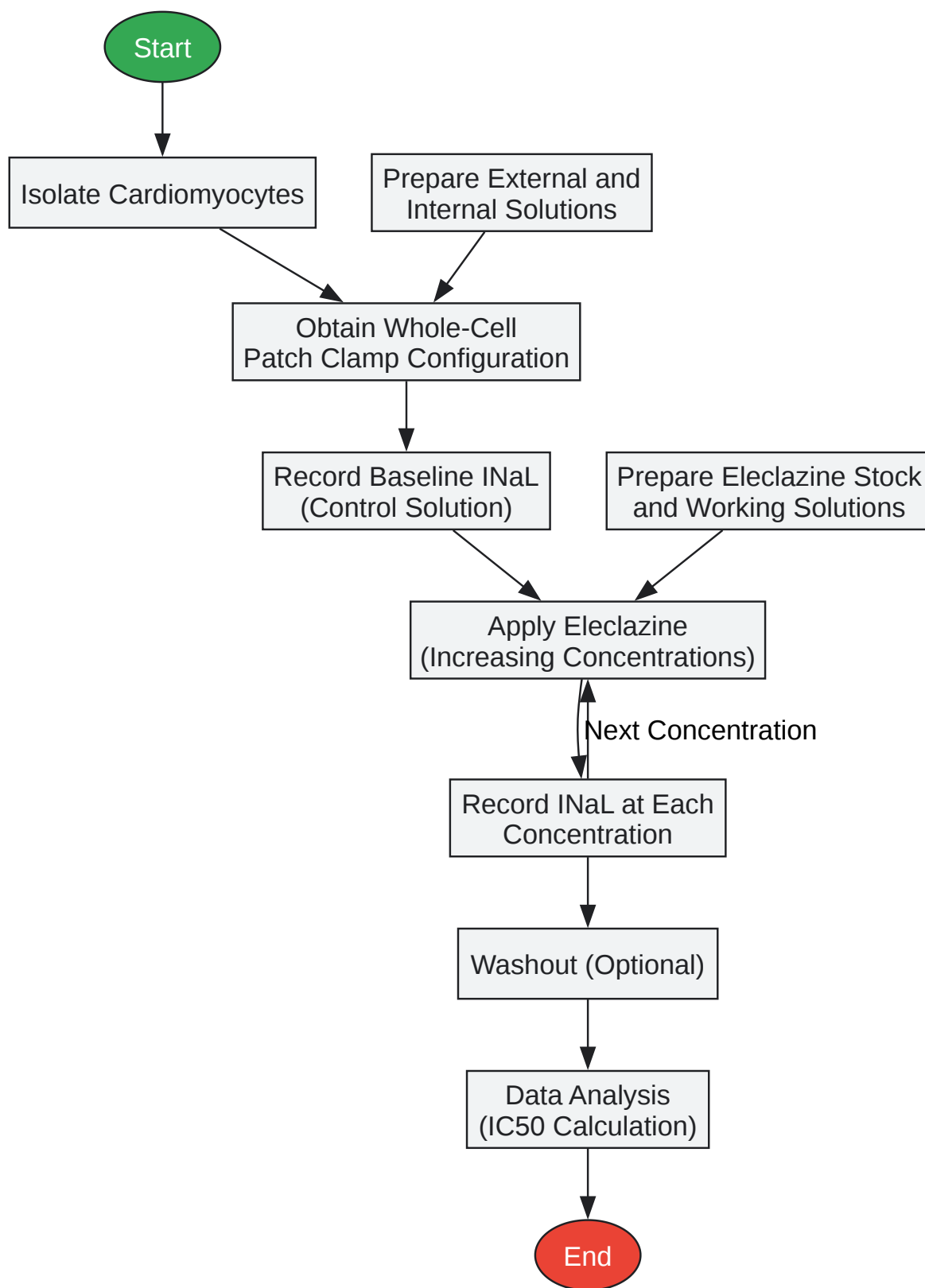
- Hold the cell at a holding potential of -120 mV to ensure full availability of sodium channels.
- Apply a depolarizing pulse to -20 mV for 200-500 ms to elicit the sodium current. The pulse duration should be sufficient to observe the late component.
- The late sodium current is measured as the mean current during a specified time window of the depolarizing pulse (e.g., between 100 and 200 ms after the peak current).

5. Experimental Procedure:

- Record baseline INaL in the control external solution.
- Perfuse the cell with external solution containing increasing concentrations of **Eleclazine hydrochloride**.
- Allow sufficient time for the drug effect to reach steady-state at each concentration (typically 3-5 minutes).
- Record INaL at each concentration.

6. Data Analysis:

- Measure the peak INaP and the mean INaL amplitude.
- Normalize the current at each drug concentration to the baseline current.
- Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.



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Workflow for a patch clamp experiment with Eleclazine.

Protocol 2: Assessing Use-Dependent Block of Peak Sodium Current (INaP)

This protocol is designed to evaluate the use-dependent blocking properties of Eleclazine on the peak sodium current.

1. Cell Preparation and Solutions:

- Follow the same procedures as in Protocol 1.

2. Electrophysiological Recording:

- Follow the same procedures as in Protocol 1.

3. Voltage Clamp Protocol for Use-Dependency:

- Hold the cell at a holding potential of -120 mV.
- Apply a train of depolarizing pulses to -20 mV (e.g., 50 pulses) at a specific frequency (e.g., 1 Hz, 3 Hz, or 10 Hz).[6] The pulse duration should be short (e.g., 20 ms) to primarily activate the peak current.
- Measure the peak INaP for each pulse in the train.

4. Experimental Procedure:

- Record a baseline pulse train in the control external solution.
- Perfuse the cell with the external solution containing Eleclazine.
- After drug equilibration, apply the same pulse train protocol.

5. Data Analysis:

- Normalize the peak INaP of each pulse to the peak INaP of the first pulse in the train.
- Compare the decay of the peak current during the pulse train in the presence and absence of Eleclazine. A faster decay in the presence of the drug indicates use-dependent block.

- The IC50 for use-dependent block can be determined by plotting the fractional block of the last pulse as a function of drug concentration.[6][7]

Safety and Handling

Eleclazine hydrochloride should be handled in a laboratory setting by trained personnel. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. For detailed solubility information, refer to the manufacturer's datasheet.[9]

Conclusion

Eleclazine hydrochloride is a valuable pharmacological tool for studying the role of the late sodium current in cardiac electrophysiology and pathophysiology. The protocols outlined above provide a framework for researchers to investigate its effects using patch clamp techniques. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

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- To cite this document: BenchChem. [Application Notes and Protocols for Eleclazine Hydrochloride in Patch Clamp Electrophysiology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8068773#using-eleclazine-hydrochloride-in-patch-clamp-electrophysiology-studies>]

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